molecular formula C18H19N3O2 B3812086 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide

3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide

Cat. No. B3812086
M. Wt: 309.4 g/mol
InChI Key: TTYDTMPLFZGUKB-UHFFFAOYSA-N
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Description

3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide, also known as HMBP, is a synthetic compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammation. 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide has also been shown to improve cardiac function and reduce myocardial infarction size in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide is its synthetic nature, which allows for precise control over its chemical structure and purity. However, one limitation of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide is its limited availability, which may restrict its use in certain experiments.

Future Directions

For research on 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other fields, such as autoimmune diseases and metabolic disorders. Additionally, the development of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide derivatives with improved efficacy and pharmacokinetic properties may also be an area of future research.

Scientific Research Applications

3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide has been shown to protect against oxidative stress and reduce inflammation. In cardiovascular disease, 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide has been shown to improve cardiac function and reduce myocardial infarction size.

properties

IUPAC Name

3-(3-hydroxy-3-methylbut-1-ynyl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-18(2,23)8-7-14-5-4-6-15(11-14)17(22)21(3)13-16-12-19-9-10-20-16/h4-6,9-12,23H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYDTMPLFZGUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)C(=O)N(C)CC2=NC=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxy-3-methylbut-1-YN-1-YL)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide
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3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide
Reactant of Route 6
3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)benzamide

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